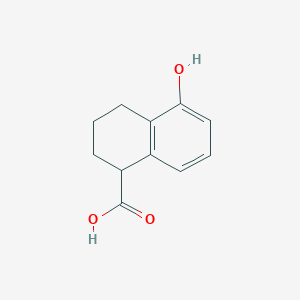

5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Description

5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a partially hydrogenated naphthalene derivative featuring a hydroxyl group at the 5-position and a carboxylic acid group at the 1-position.

Properties

IUPAC Name |

5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9,12H,1,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSUVRFZZWXNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597147 | |

| Record name | 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405102-94-5 | |

| Record name | 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several routes. One common method involves the hydroxylation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid using suitable oxidizing agents . Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in optimizing the synthesis .

Chemical Reactions Analysis

5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs from Pharmacopeial Literature

Key structural analogs identified in pharmacopeial testing include:

Key Findings :

Functional Analogs: Caffeic Acid

Caffeic acid (3,4-dihydroxybenzeneacrylic acid), a naturally occurring phenolic compound, shares functional similarities with the target molecule due to its hydroxyl and carboxylic acid groups:

Key Differences :

- The tetralin core of the target compound may confer greater metabolic stability compared to caffeic acid’s acrylate chain, which is prone to oxidation.

Patent-Derivative Comparison

A complex derivative from a 2024 patent (EP 4 374 877 A2) highlights the use of tetrahydropyridazine-carboxylic acid esters in drug synthesis.

Biological Activity

5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 405102-94-5) is a compound with significant biological activity that has garnered attention in various fields of research. This article provides a comprehensive overview of its biological properties based on available literature and studies.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- Physical Form : Off-white powder

- Purity : Typically ≥ 97% .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals and reduce oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .

- Cardioprotective Properties : Studies have shown that it can protect cardiac cells from oxidative damage, enhancing mitochondrial function and promoting cell survival under stress conditions .

- Neuroprotective Effects : The compound may also provide neuroprotection by modulating pathways involved in neuronal survival and function, which could be beneficial in conditions such as Alzheimer's disease .

Study on Antioxidant Properties

A study highlighted the antioxidant capacity of this compound using various in vitro assays. The compound demonstrated significant inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS), indicating its potential as a therapeutic agent for oxidative stress-related disorders .

Cardioprotection in Animal Models

In animal models of myocardial infarction, administration of this compound resulted in reduced infarct size and improved cardiac function. It was found to activate signaling pathways associated with mitochondrial biogenesis and reduce apoptosis in cardiac tissues .

Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with this compound significantly improved neuronal survival and function. The compound was shown to inhibit acetylcholinesterase activity, which is relevant for cognitive function .

Data Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step organic reactions, including cyclization and oxidation. For example, brominated intermediates (e.g., 6-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) are key precursors, often derived from naphthalene derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), catalyst selection (e.g., Lewis acids), and reaction time to minimize byproducts . Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound in ≥95% purity.

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the tetrahydronaphthalene backbone and carboxylic acid group. Chemical shifts for the hydroxyl proton typically appear at δ 4.8–5.2 ppm in DMSO-d6 .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry (e.g., LCMS m/z [M+H]+) validates molecular weight and detects impurities. Retention times are standardized using C18 columns with acetonitrile/water gradients .

- FT-IR : Peaks at 1680–1720 cm (C=O stretch) and 2500–3300 cm (O-H stretch) confirm functional groups .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s limited aqueous solubility (logP ~2.5) requires solvent optimization. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions (10–50 mM), followed by dilution in buffered solutions (e.g., PBS pH 7.4). For biological assays, co-solvents like cyclodextrins or surfactants (e.g., Tween-80) enhance dispersion while maintaining cell viability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s degradation under oxidative conditions, and how can stability be improved?

Degradation studies using advanced oxidation processes (AOPs) reveal hydroxyl radical (•OH) attack at the tetrahydronaphthalene ring, leading to ring-opening and carboxylic acid decarboxylation. Stability is enhanced by:

Q. How can stereochemical purity be ensured during chiral synthesis of derivatives?

Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves enantiomeric excess (ee) >90%. Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while X-ray crystallography confirms absolute configuration . For example, (R)-2-amino derivatives require strict control of reaction temperature (−20°C) to prevent racemization .

Q. What computational models predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, identifying reactive sites. The carboxylic acid group acts as a hydrogen-bond donor in metal-organic frameworks (MOFs), influencing catalytic activity in oxidation reactions. Molecular docking studies further predict binding affinities with biological targets (e.g., cyclooxygenase enzymes) .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

Discrepancies in cytotoxicity or enzyme inhibition assays often stem from:

Q. What advanced separation techniques resolve complex mixtures in metabolic studies?

High-resolution mass spectrometry (HRMS) paired with ion mobility spectrometry (IMS) distinguishes isobaric metabolites. For example, phase I metabolites (e.g., glucuronide conjugates) are identified via MS/MS fragmentation patterns and collision cross-section (CCS) values .

Methodological Tables

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Molecular Weight | 232.32 g/mol | |

| Melting Point | 185–190°C (decomposes) | |

| LogP (Octanol-Water) | 2.4–2.7 | |

| HPLC Retention Time | 8.2 min (C18, ACN:H2O 70:30) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.